1-sulfanylpentan-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

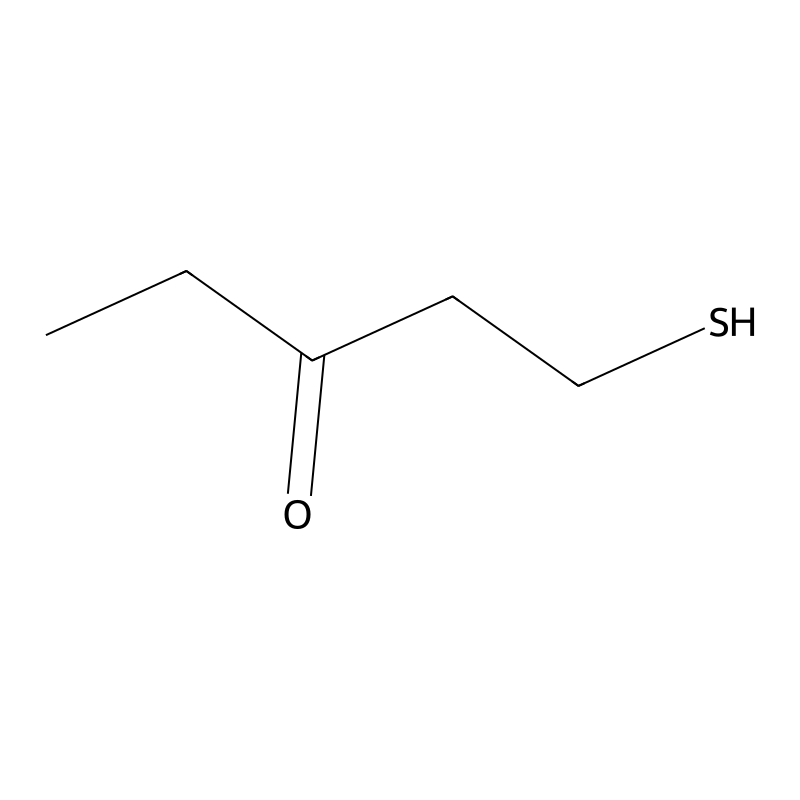

1-Sulfanylpentan-3-one, also known as 1-mercaptopentan-3-one, is an organic compound with the molecular formula C₅H₁₀OS. It features a thiol group (-SH) and a ketone group (C=O) within its structure, which significantly influences its chemical behavior and reactivity. The compound is characterized by its unique properties that arise from the presence of these functional groups, making it a valuable substance in various fields of research and industry.

These applications underline the compound's significance in both academic research and practical uses.

Research into the biological activities of 1-sulfanylpentan-3-one is ongoing, focusing on its interactions with biomolecules. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, potentially modulating biological pathways. Studies suggest that compounds with similar structures may exhibit antioxidant properties or influence cellular signaling processes, although specific therapeutic applications for 1-sulfanylpentan-3-one are still being explored.

1-Sulfanylpentan-3-one can be synthesized through various methods:

- Reaction of Hydrosulfide Anion with Alkyl Halides: This method involves nucleophilic substitution where the hydrosulfide anion reacts with an alkyl halide to produce the thiol compound.

- Reaction of Thiourea with Alkyl Halides: Thiourea reacts with alkyl halides through a multi-step process that includes forming an isothiuronium salt intermediate, ultimately yielding the desired thiol.

- Industrial Production: In industrial settings, 1-sulfanylpentan-3-one can be produced through controlled reactions involving specific precursors under optimized conditions to maximize yield and purity.

These synthesis methods demonstrate the compound's accessibility for research and industrial applications.

The interaction studies of 1-sulfanylpentan-3-one focus on its reactivity due to the thiol and ketone groups. The thiol group can engage in covalent bonding with electrophiles, influencing biological systems' function. Research into these interactions aims to elucidate how 1-sulfanylpentan-3-one might affect cellular processes or contribute to new therapeutic strategies. Understanding these interactions is crucial for developing applications in medicinal chemistry and pharmacology.

These compounds share similar functional groups but differ in their molecular structures, leading to variations in their chemical behavior and applications. The unique combination of the thiol and ketone groups in 1-sulfanylpentan-3-one sets it apart from these similar compounds, making it a subject of interest for further research and application development.